Undecyl 3-aminobut-2-enoate chemical properties
Undecyl 3-aminobut-2-enoate chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Undecyl 3-aminobut-2-enoate is an organic compound belonging to the class of β-enamino esters. While specific experimental data for this long-chain ester is limited in publicly available literature, this guide provides a comprehensive overview of its predicted chemical and physical properties, extrapolated from data on related short-chain alkyl 3-aminobut-2-enoates and general principles of organic chemistry. This document also outlines a general synthetic protocol and discusses the potential reactivity of the title compound, making it a valuable resource for researchers interested in its synthesis and potential applications.
Chemical Properties and Structure
Undecyl 3-aminobut-2-enoate possesses a characteristic enamine-ester functional group arrangement, which dictates its chemical behavior. The molecule features a carbon-carbon double bond conjugated with both an amino group and a carbonyl group of the ester. This extended conjugation influences the electron density distribution across the molecule, rendering it a versatile intermediate in organic synthesis.
Predicted Physicochemical Properties:
Due to the presence of the long undecyl chain, it is anticipated that Undecyl 3-aminobut-2-enoate will be a non-polar, viscous liquid or a low-melting solid at room temperature. The solubility in polar solvents like water is expected to be very low, while it should be readily soluble in common non-polar organic solvents such as toluene, hexanes, and diethyl ether.
| Property | Predicted Value |
| Molecular Formula | C₁₅H₂₉NO₂ |
| Molecular Weight | 255.40 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Expected to be significantly higher than shorter-chain analogs (e.g., ethyl ester ~210-215 °C) |
| Melting Point | Expected to be near or slightly above room temperature |
| Density | Predicted to be less than 1 g/mL |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents |
Table 1: Predicted Physicochemical Properties of Undecyl 3-aminobut-2-enoate.
Synthesis and Experimental Protocols
A general and widely applicable method for the synthesis of β-enamino esters involves the condensation reaction between a β-keto ester and an amine. In the case of Undecyl 3-aminobut-2-enoate, the reaction would be between undecyl acetoacetate and ammonia or an ammonia equivalent.
General Synthetic Protocol:
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Reaction Setup: To a solution of undecyl acetoacetate in a suitable solvent (e.g., toluene or ethanol), add a source of ammonia (e.g., ammonium acetate, or bubbling ammonia gas).
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Catalyst (Optional): An acid catalyst, such as p-toluenesulfonic acid, can be added to facilitate the reaction.
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Reaction Conditions: The reaction mixture is typically heated to reflux. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield the pure Undecyl 3-aminobut-2-enoate.
Caption: General workflow for the synthesis of Undecyl 3-aminobut-2-enoate.
Chemical Reactivity
The reactivity of Undecyl 3-aminobut-2-enoate is governed by the interplay of the enamine and ester functionalities. β-Enamino esters are versatile building blocks in organic synthesis.[1][2]
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Nucleophilicity: The β-carbon of the enamino ester is nucleophilic due to the electron-donating effect of the nitrogen atom. This allows for reactions with various electrophiles.
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Electrophilicity: The carbonyl carbon of the ester group is electrophilic and can be attacked by nucleophiles, leading to transesterification or amidation reactions under appropriate conditions.
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Cyclization Reactions: β-Enamino esters are valuable precursors for the synthesis of a wide range of heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles, through reactions with bifunctional reagents.[1]
Caption: Reactivity profile of Undecyl 3-aminobut-2-enoate.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Undecyl 3-aminobut-2-enoate is not available, general precautions for handling similar organic chemicals should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
Undecyl 3-aminobut-2-enoate is a long-chain enamino ester with potential applications as a synthetic intermediate. Although specific experimental data is scarce, its properties and reactivity can be reasonably predicted based on the behavior of related compounds. This guide provides a foundational understanding for researchers and professionals in drug development and organic synthesis, enabling them to explore the potential of this and similar molecules in their work. Further experimental investigation is warranted to fully characterize its chemical and physical properties.
